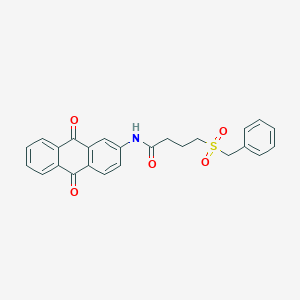

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide

Description

4-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide is a synthetic anthraquinone derivative featuring a benzylsulfonyl moiety and a butanamide side chain.

Properties

IUPAC Name |

4-benzylsulfonyl-N-(9,10-dioxoanthracen-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5S/c27-23(11-6-14-32(30,31)16-17-7-2-1-3-8-17)26-18-12-13-21-22(15-18)25(29)20-10-5-4-9-19(20)24(21)28/h1-5,7-10,12-13,15H,6,11,14,16H2,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTONBHZXWENEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde with a suitable amine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with a benzylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Differences Among Anthraquinone Derivatives

- Synthesis: Sulfonamide Derivatives: Synthesized via nucleophilic substitution of 2-aminoanthraquinone with sulfonyl chlorides, yielding 40–70% purity-controlled products . Amide Derivatives: Formed by reacting 2-aminoanthraquinone with acyl chlorides (e.g., cinnamoyl chloride) in 1,4-dioxane, achieving >90% yields . Target Compound: Likely synthesized using a similar amide coupling strategy with 4-(benzylsulfonyl)butanoyl chloride, though explicit protocols are absent in the evidence.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility : The benzylsulfonyl group in the target compound likely reduces aqueous solubility compared to halogenated sulfonamides (e.g., 9f) but enhances membrane permeability .

- LogP : Predicted higher lipophilicity (~5.2) due to the benzylsulfonyl and butanamide groups, favoring cellular uptake but complicating formulation.

Stability and Purity

- Stability : Electron-withdrawing groups (e.g., sulfonyl, halogens) improve stability against oxidative degradation compared to hydroxylated analogs .

- Purity : Sulfonamide derivatives synthesized via HPLC-controlled methods achieve >95% purity , whereas amides (e.g., MQ4) are isolated via crystallization with >90% yields .

Biological Activity

The compound 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide is a synthetic derivative of anthracene, a polycyclic aromatic hydrocarbon known for its biological activity. This article explores the biological properties of this compound, focusing on its potential as an anticancer agent and its antioxidant capabilities.

Chemical Structure

The molecular formula of 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide is . The structural characteristics include a benzylsulfonyl group attached to a butanamide chain and a dioxoanthracene moiety, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds related to anthracene derivatives exhibit significant anticancer activity. For instance, studies have shown that anthracene-based compounds can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Case Study:

In a study involving various anthracene derivatives, compounds similar to 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide | MCF-7 | 6.40 |

| Doxorubicin | MCF-7 | 9.18 |

| 4h (related compound) | MCF-7 | 22.09 |

Antioxidant Activity

The antioxidant activity of this compound is also noteworthy. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds.

Research Findings:

In vitro assays demonstrated that the compound exhibits significant antioxidant activity by scavenging free radicals. This activity was quantified using IC50 values, where lower values indicate higher antioxidant potential. For example, related anthracene derivatives showed effective scavenging activities comparable to standard antioxidants like ascorbic acid .

The proposed mechanism for the biological activity of 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide involves:

- Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways through ROS generation.

- Inhibition of Cell Proliferation: By disrupting cell cycle progression in cancer cells.

- Antioxidant Defense: By enhancing cellular antioxidant defenses and reducing oxidative damage.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)butanamide, and how can reaction conditions be optimized?

- Synthesis Steps :

- Oxidation : Start with 9,10-dihydroanthracene, oxidized to 9,10-dioxo-9,10-dihydroanthracene using oxidizing agents like KMnO₄ or CrO₃ under controlled pH and temperature .

- Sulfonylation : Introduce the benzylsulfonyl group via sulfonamide coupling, typically using benzylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .

- Butanamide Formation : React the intermediate with butanoyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. dichloroethane) to improve yield and purity. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Primary Techniques :

- NMR Spectroscopy : ¹H NMR (δ 3.91 ppm for methyl ester, δ 7.21–7.74 ppm for aromatic protons) and ¹³C NMR to confirm sulfonamide and anthraquinone moieties .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 363 for related anthraquinone sulfonamides) .

- Supplementary Methods :

- FTIR : Detect carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

- X-ray Crystallography : Resolve crystal structure using SHELX programs for refinement (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in structural data (e.g., NMR vs. crystallography)?

- Data Reconciliation :

- Dynamic vs. Static Structures : NMR may show conformational flexibility (e.g., rotational isomers of the butanamide chain), whereas X-ray crystallography provides a static snapshot. Use variable-temperature NMR to assess dynamic behavior .

- Hydrogen Bonding : Compare crystallographic hydrogen-bonding networks (e.g., N–H···O interactions) with NMR chemical shifts of NH protons. Computational tools like DFT can model preferred conformations .

Q. How can the compound’s biological activity be evaluated, and what assays are suitable for mechanistic studies?

- In Vitro Assays :

- Anticancer Activity : MTT assay on HCT-116 (colorectal cancer) cells at 57 mM dose, with IC₅₀ determination .

- Enzyme Inhibition : Glyoxalase-I or phosphoglycerate mutase inhibition assays using recombinant enzymes. Monitor IC₅₀ via fluorescence quenching (e.g., 9j in showed 95.4% purity and 52% yield) .

- Mechanistic Insights :

- DNA Intercalation : UV-vis spectroscopy to study anthraquinone-DNA binding (hypochromicity at 260 nm) .

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., SARS-CoV-2 spike protein, as in ) .

Q. What strategies address discrepancies in biological activity data across similar anthraquinone derivatives?

- Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects: Fluorine or chlorine groups (e.g., 9i in with 99.4% purity) enhance enzyme inhibition vs. methoxy groups () for redox activity .

- Data Normalization : Account for purity variations (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) in dose-response curves .

Methodological Notes

- Advanced Purification : For scale-up, employ continuous flow reactors (residence time ~30 min) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.